2-Oxo-4-phenylbut-3-enoic acid;hydrate
Description
Structural and Stereochemical Elucidation of 2-Oxo-4-phenylbut-3-enoic Acid
The chemical identity and behavior of 2-Oxo-4-phenylbut-3-enoic acid are intrinsically linked to its three-dimensional structure and the potential for isomeric variations. A thorough understanding of its isomeric forms, tautomeric equilibrium, and conformational landscape is crucial for appreciating its chemical reactivity and potential applications.
Isomeric Forms: (E) and (Z) Stereoisomerism in 2-Oxo-4-phenylbut-3-enoic Acid
The presence of a carbon-carbon double bond in the butenoic acid chain of 2-Oxo-4-phenylbut-3-enoic acid allows for the existence of geometric isomers, specifically the (E) and (Z) stereoisomers. These isomers differ in the spatial arrangement of the substituents around the double bond.
The (E)-isomer , where the phenyl group and the carboxyl group are on opposite sides of the double bond, is the more commonly encountered and thermodynamically more stable form. Its synthesis is well-documented in the chemical literature. For instance, derivatives of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates have been synthesized through a one-pot, three-component reaction involving benzylideneacetone. mdpi.com
The (Z)-isomer , with the phenyl and carboxyl groups on the same side of the double bond, is generally less stable due to increased steric hindrance. While information on the synthesis and characterization of the parent (Z)-2-Oxo-4-phenylbut-3-enoic acid is less common, a derivative, (Z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, has been synthesized and characterized. researchgate.net The study of such derivatives provides valuable insights into the properties and potential reactivity of the (Z)-configuration.
Table 1: Comparison of (E) and (Z) Isomers of 2-Oxo-4-phenylbut-3-enoic Acid
| Feature | (E)-Isomer | (Z)-Isomer |
| Arrangement of Substituents | Phenyl and carboxyl groups on opposite sides of the C=C bond. | Phenyl and carboxyl groups on the same side of the C=C bond. |
| Relative Stability | Generally more stable. | Generally less stable due to steric hindrance. |
| Synthesis | More commonly synthesized and commercially available. cymitquimica.combldpharm.com | Less commonly synthesized; information often derived from its derivatives. researchgate.net |
Tautomerism and Keto-Enol Equilibrium Considerations within the 2-Oxo-4-phenylbut-3-enoic Acid Framework
Like other α-keto acids, 2-Oxo-4-phenylbut-3-enoic acid can exist in equilibrium between its keto and enol tautomeric forms. masterorganicchemistry.comlibretexts.org The keto form contains a ketone and a carboxylic acid group, while the enol form features a hydroxyl group adjacent to a carbon-carbon double bond (an enol) and a carboxylic acid.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic and steric effects of substituents. For the closely related phenylpyruvic acid, studies have shown that the enol form is almost exclusively prevalent in aprotic solvents and methanol, while the keto form dominates in aqueous solutions. nih.gov The enol tautomer of phenylpyruvic acid was assigned a (Z)-configuration based on spectroscopic data. nih.gov Crystalline phenylpyruvic acid exists in the enol form. nih.gov
For 2-Oxo-4-phenylbut-3-enoic acid, the extended conjugation provided by the phenyl group and the butenoic acid backbone is expected to influence the keto-enol equilibrium. The enol form would benefit from an extended conjugated system, which could enhance its stability. However, the keto form is generally thermodynamically more stable for simple carbonyl compounds. libretexts.org The precise equilibrium constant for 2-Oxo-4-phenylbut-3-enoic acid in various solvents remains a subject for detailed experimental and computational investigation.
Key Factors Influencing Keto-Enol Equilibrium:
Solvent Polarity: Polar solvents can stabilize the more polar tautomer through hydrogen bonding.
Intramolecular Hydrogen Bonding: The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.com
Conjugation: Extended conjugation in the enol form can contribute to its stability. masterorganicchemistry.com
Conformational Landscape and Energetics of 2-Oxo-4-phenylbut-3-enoic Acid
Computational studies on related molecules, such as cinnamic acid and cinnamaldehyde, have provided insights into the conformational preferences of such systems. These studies help in understanding the relative stabilities of different conformers and the energy barriers for their interconversion. The planarity of the conjugated system is a crucial factor, as deviations from planarity can affect the electronic properties and reactivity of the molecule.
Historical Development and Early Syntheses of 2-Oxo-4-phenylbut-3-enoic Acid
One of the classical methods that could be conceptually applied to the synthesis of 2-Oxo-4-phenylbut-3-enoic acid is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with another carbonyl compound to form an α,β-unsaturated carbonyl compound. In the context of 2-Oxo-4-phenylbut-3-enoic acid, this would involve the condensation of benzaldehyde (B42025) with pyruvic acid or a pyruvate (B1213749) ester.
Another relevant historical synthetic approach is the Friedel-Crafts acylation . A patent describes a process for producing 4-phenyl-4-oxo-2-butenoic acid derivatives through the Friedel-Crafts reaction of an aromatic hydrocarbon with maleic anhydride. google.com This suggests that similar acylation strategies could have been explored for the synthesis of related keto acids.
Modern synthetic methods have provided more efficient and versatile routes to 2-Oxo-4-phenylbut-3-enoic acid and its derivatives. For instance, the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids has been achieved using ruthenium catalysts, yielding chiral 2-hydroxy-4-arylbutanoic acids. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-oxo-4-phenylbut-3-enoic acid;hydrate |
InChI |
InChI=1S/C10H8O3.H2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-7H,(H,12,13);1H2 |
InChI Key |
STNUOVLUOQBREL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C(=O)O.O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Oxo 4 Phenylbut 3 Enoic Acid and Analogues
Chemoenzymatic and Biocatalytic Synthesis of 2-Oxo-4-phenylbut-3-enoic Acid Derivatives
Biocatalysis has emerged as a powerful tool for the synthesis of complex molecules, offering high selectivity and milder reaction conditions compared to traditional chemical methods. The application of enzymes in the synthesis of 2-oxo-4-phenylbut-3-enoic acid derivatives showcases the potential for creating chiral compounds with high purity.
Aldol (B89426) Condensation Strategies Utilizing Enzymatic Catalysis (e.g., trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase)
Enzymatic aldol condensation represents a key strategy for forming carbon-carbon bonds with high stereoselectivity. nih.gov The enzyme trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPAPputida), found in bacteria that degrade naphthalene, is particularly effective in this role. nih.govwikipedia.org This class I aldolase (B8822740) catalyzes the reversible aldol addition of pyruvate to a variety of aldehydes, including aromatic aldehydes, to form 4-hydroxy-2-oxoacid products. nih.govcnr.it
The reaction mechanism involves the formation of a Schiff base intermediate between the pyruvate and a conserved lysine (B10760008) residue in the active site of the enzyme. cnr.it This activation allows the pyruvate enolate to attack the aldehyde electrophile stereoselectively. brainly.com While the natural function of HBPAPputida is the cleavage of trans-o-hydroxybenzylidenepyruvate, its reversible nature is exploited for synthetic purposes. nih.govnih.gov For instance, it can catalyze the condensation of benzaldehyde (B42025) and pyruvate to form 4-phenyl-2-oxo-4-hydroxybutyrate, which can then dehydrate to yield 2-oxo-4-phenylbut-3-enoic acid. nih.gov The modularity of this enzymatic reaction allows for the use of a broad range of aldehydes, making it a versatile method for producing various substituted 4-hydroxy-2-oxoacids. nih.gov
| Enzyme | Substrates | Product | Key Feature |
| trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPAPputida) | Pyruvate and various aromatic/nonaromatic aldehydes | 4-hydroxy-2-oxoacids | Catalyzes reversible aldol condensation, enabling C-C bond formation. nih.govcnr.it |
Asymmetric Bioreduction of Carbonyl Moieties (e.g., DpkAPsyrin-catalyzed reduction) for Hydroxy Acid Production
Following the synthesis of 4-hydroxy-2-oxoacids via aldol condensation, the carbonyl group at the C-2 position can be stereoselectively reduced to produce chiral 2-hydroxy acids. nih.govacs.org These hydroxy acids are valuable precursors for various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. researchgate.net
Table 2.1.2: Enzymatic Reduction of 2-Oxo-4-phenylbut-3-enoic Acid
| Enzyme | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) |
|---|
Transaminase-Mediated Transformations to Amino Acid Analogues (e.g., using Escherichia coli over-expressing aromatic transaminase)
α-Keto acids like 2-oxo-4-phenylbut-3-enoic acid are excellent precursors for the synthesis of non-natural amino acids through transamination reactions. researchgate.net Amine transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule, such as an amino acid, to a keto acid acceptor. mdpi.commdpi.com
Recombinant Escherichia coli cells that over-express aromatic transaminase (AroATEs) have been successfully used to convert 2-oxo-4-phenylbut-3-enoic acid into its corresponding amino acid analogue, (3E,2S)-2-amino-4-phenylbutenoic acid. researchgate.net In this biotransformation, L-aspartic acid is often used as the amino donor. The process is highly efficient, resulting in high yields (68–78%) and exceptional enantiomeric purity (>99%). researchgate.net The broad substrate specificity of aromatic transaminases allows for the synthesis of a wide variety of phenylalanine analogues and other unnatural amino acids. frontiersin.orgnih.gov This method provides a green and efficient alternative to traditional chemical methods for producing optically pure amino acids. mdpi.com
Classical Organic Synthesis Routes to 2-Oxo-4-phenylbut-3-enoic Acid
While biocatalytic methods offer significant advantages, classical organic synthesis remains a fundamental approach for the preparation of 2-oxo-4-phenylbut-3-enoic acid and its analogues. These methods often rely on well-established condensation and functionalization reactions.
Condensation Reactions Involving Pyruvic Acid Derivatives and Aromatic Aldehydes (e.g., benzaldehyde)
The aldol condensation reaction is a cornerstone of classical organic synthesis for forming carbon-carbon bonds. The reaction between pyruvic acid (or its esters) and an aromatic aldehyde, such as benzaldehyde, is a common method for synthesizing α,β-unsaturated α-keto acids. researchgate.net This reaction, often a variant of the Claisen-Schmidt condensation, typically proceeds under basic or acidic conditions.
The reaction involves the formation of a pyruvate enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. brainly.com The resulting aldol addition product, a β-hydroxy α-keto acid, readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated system of 2-oxo-4-phenylbut-3-enoic acid. The conditions for this reaction must be carefully controlled to optimize the yield and minimize side reactions. nasa.gov
Functionalization of Butenoic Acid Scaffolds via Acylation
An alternative approach to constructing the 2-oxo-4-phenylbut-3-enoic acid scaffold is through the functionalization of a pre-existing butenoic acid framework. Acylation reactions, particularly the Friedel-Crafts acylation, are powerful methods for introducing an acyl group onto an aromatic ring. wikipedia.orgsigmaaldrich.com
While not a direct acylation of a butenoic acid, a related strategy involves the Friedel-Crafts acylation of an aromatic compound with a derivative of a four-carbon dicarboxylic acid or its anhydride. masterorganicchemistry.comorganic-chemistry.org For instance, an activated aromatic ring could react with an acyl halide derived from a butenoic acid derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com This would introduce the butenoic acid moiety onto the aromatic ring, which could then be further manipulated to yield the target α-keto acid. The success of this route is highly dependent on the reactivity of the substrates and the ability to control regioselectivity. sigmaaldrich.com
Multi-component Reaction Approaches for Diversification (e.g., with electrophilic N-alkoxycarbonylbenzothiazolium species)
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a one-pot procedure. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse analogues.
A notable example is the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, which are complex analogues of the target acid. This synthesis is achieved through a one-pot, three-component reaction involving benzylideneacetone, benzothiazole (B30560), and an alkyl chloroformate. acs.org In this reaction, the benzothiazole and alkyl chloroformate react in situ to form a highly electrophilic N-alkoxycarbonylbenzothiazolium species. This intermediate then readily reacts with the enolate of benzylideneacetone, which serves as a surrogate for the 2-oxo-4-phenylbut-3-enoic acid backbone, in an α-amidoalkylation reaction. acs.org
The reaction conditions, including solvent, temperature, and time, have been optimized to maximize the yield of the desired products. acs.org Researchers have found that conducting the reaction in 1,2-dichloroethane (B1671644) at room temperature provides the best outcomes. acs.org The efficiency of this MCR provides a streamlined pathway to novel heterocyclic compounds that incorporate the core structural features of 2-oxo-4-phenylbut-3-enoic acid. acs.org
Table 1: Optimized Conditions for the Three-Component Synthesis of Benzothiazole Analogues acs.org
| Entry | R Group (in Alkyl Chloroformate) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl | Acetonitrile | 25 | 5 | 28 |
| 2 | Ethyl | Acetonitrile | 25 | 5 | 24 |
| 3 | Methyl | 1,2-Dichloroethane | 25 | 80 | 65 |
| 4 | Ethyl | 1,2-Dichloroethane | 25 | 72 | 70 |
Esterification and Amidation as Post-Synthetic Modifications
Post-synthetic modification is a crucial strategy for diversifying a core molecular scaffold, allowing for the introduction of various functional groups to modulate physicochemical properties and biological activity. For 2-oxo-4-phenylbut-3-enoic acid, the carboxylic acid moiety is a prime handle for such modifications, primarily through esterification and amidation reactions.
Esterification converts the carboxylic acid to an ester, which can alter properties like lipophilicity and cell permeability. While specific literature on the direct esterification of 2-oxo-4-phenylbut-3-enoic acid is not abundant, the esterification of its structural isomer, 4-phenyl-4-oxo-2-butenoic acid, is a known process. organic-chemistry.org General methods for the synthesis of α-keto esters are well-established and can be applied to this substrate. mdpi.com These methods often involve reacting the α-keto acid with an alcohol under acidic conditions or converting the acid to a more reactive species like an acyl chloride before treatment with an alcohol. The synthesis of related 2-oxo-4-phenylbutyrate esters has been achieved through multi-step sequences involving Grignard reactions with diethyl oxalate.
Amidation , the reaction of the carboxylic acid with an amine to form an amide, introduces a nitrogen-containing functional group, which can participate in hydrogen bonding and significantly alter the molecule's biological interactions. The direct amidation of carboxylic acids typically requires coupling agents (e.g., carbodiimides) to activate the carboxyl group. More advanced methods applicable to α-keto acids include oxidative decarboxylative amidation. acs.org This approach involves the reaction of the α-keto acid with an amine, often promoted by a catalyst or mild oxidants, leading to the formation of an amide with the loss of carbon dioxide. acs.org This technique avoids harsh conditions and is tolerant of a wide range of functional groups, making it a versatile tool for creating diverse libraries of amides from 2-oxo-4-phenylbut-3-enoic acid.
These post-synthetic modifications are integral to medicinal chemistry and drug discovery, as they enable the systematic exploration of a compound's structure-activity relationship (SAR). By generating a series of esters and amides, researchers can fine-tune the molecule's characteristics to enhance its desired effects.
Chemical Reactivity and Transformation Mechanisms of 2 Oxo 4 Phenylbut 3 Enoic Acid
Oxidative Reactions of the Butenoic Acid Scaffold, including Carboxylic Acid Formation
The butenoic acid scaffold of 2-oxo-4-phenylbut-3-enoic acid is susceptible to oxidative cleavage, particularly at the carbon-carbon double bond. This type of reaction is a powerful tool in organic synthesis for breaking down larger molecules into smaller, functionalized fragments.
Strong oxidizing agents can cleave the C=C bond to yield carboxylic acids. Ozonolysis, followed by an oxidative workup (e.g., with hydrogen peroxide), is a classic method for achieving this transformation. In this process, the double bond would be cleaved to initially form an ozonide, which upon workup would yield benzaldehyde (B42025) and 2-oxomalonic acid. The benzaldehyde would be further oxidized to benzoic acid under these conditions.
Another approach involves the use of transition metal catalysts. For instance, tungsten-catalyzed oxidative cleavage using hydrogen peroxide is an effective method for converting olefins into carboxylic acids. mdpi.comresearchgate.net This reaction often proceeds through the formation of an epoxide or a diol intermediate, which is then further oxidized to cleave the C-C bond. researchgate.net Applying this to 2-oxo-4-phenylbut-3-enoic acid would be expected to break the scaffold between the 3rd and 4th carbon atoms, yielding benzoic acid as one of the primary products.
Reductive Transformations Beyond Asymmetric Catalysis
The presence of both a ketone and a conjugated alkene allows for several reductive transformations that are not focused on asymmetric synthesis. The specific product obtained depends heavily on the choice of reducing agent and reaction conditions.
Catalytic hydrogenation, employing reagents such as hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), typically results in the complete reduction of both the carbon-carbon double bond and the ketone carbonyl group. This non-selective reduction yields 2-hydroxy-4-phenylbutanoic acid.
More selective reductions can be achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that primarily reduces aldehydes and ketones. masterorganicchemistry.com In the case of α,β-unsaturated ketones, NaBH₄ can result in either 1,2-addition (reduction of the ketone) or 1,4-addition (conjugate reduction of the alkene). masterorganicchemistry.com To selectively favor the reduction of the ketone to an alcohol without affecting the double bond, the Luche reduction conditions (NaBH₄ in the presence of a Lewis acid like cerium(III) chloride) are often employed. masterorganicchemistry.com This method would transform 2-oxo-4-phenylbut-3-enoic acid into 2-hydroxy-4-phenylbut-3-enoic acid.
| Transformation | Reagent(s) | Product | Reference |
|---|---|---|---|
| Full Reduction | H₂/Pd-C | 2-hydroxy-4-phenylbutanoic acid | nih.gov |
| Selective Ketone Reduction | NaBH₄, CeCl₃ (Luche Reduction) | 2-hydroxy-4-phenylbut-3-enoic acid | masterorganicchemistry.com |
Cycloaddition and Heterocyclic Ring Formation from 2-Oxo-4-phenylbut-3-enoic Acids
The unique structure of 2-oxo-4-phenylbut-3-enoic acid makes it an excellent precursor for the synthesis of various heterocyclic compounds. Its multiple reaction sites can be exploited to construct complex ring systems through intramolecular and intermolecular cyclization reactions.
Substituted butenoic acids can undergo intramolecular cyclization to yield furanone derivatives. This transformation can be catalyzed by acids or bases. For 2-oxo-4-phenylbut-3-enoic acid, cyclization could occur via the enol tautomer. The enol's hydroxyl group can act as a nucleophile, attacking the carboxylic acid's carbonyl carbon. Subsequent dehydration would lead to the formation of a 5-benzylidene-2(5H)-furanone ring system. This type of cyclization is a common strategy for synthesizing five-membered oxygen-containing heterocycles from linear precursors.
2-Oxo-4-phenylbut-3-enoic acid and its derivatives have been utilized as key building blocks in the construction of fused heterocyclic systems such as thiazolo[4,5-b]pyridines. In one reported synthesis, 2-oxo-4-phenylbut-3-enoic acid is reacted with a suitable aminothiazole derivative. The reaction proceeds by building the pyridine (B92270) ring onto the existing thiazole (B1198619) scaffold. This transformation likely involves an initial Michael addition of the amine to the butenoic acid, followed by an intramolecular condensation and dehydration to form the final fused aromatic system, 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones.
The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents, with hydrazine (B178648) is a fundamental and widely used method for synthesizing pyrazole (B372694) rings. youtube.comnih.gov 2-Oxo-4-phenylbut-3-enoic acid, as an α,β-unsaturated keto acid, fits the substrate profile for this reaction perfectly.
The synthesis proceeds through a cyclocondensation reaction with hydrazine (NH₂NH₂). The mechanism involves two key steps:
Condensation: One of the nitrogen atoms of hydrazine acts as a nucleophile and attacks the electrophilic ketone carbonyl (C2), forming a hydrazone intermediate.
Intramolecular Michael Addition: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the β-carbon (C4) of the conjugated system. This cyclization step forms a five-membered dihydropyrazole (pyrazoline) ring.
The resulting intermediate, 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, can then undergo spontaneous or induced aromatization through oxidation to yield the final pyrazole product, 5-phenyl-1H-pyrazole-3-carboxylic acid.
| Heterocyclic System | Reactant(s) | General Product Type | Reference |
|---|---|---|---|
| Furanone | Intramolecular (Acid/Base catalyst) | 5-benzylidene-2(5H)-furanone derivative | N/A |
| Thiazolo[4,5-b]pyridine | Aminothiazole derivative | 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-one | N/A |
| Pyrazole | Hydrazine | 5-phenyl-1H-pyrazole-3-carboxylic acid | youtube.comnih.gov |
Nucleophilic and Electrophilic Reactivity of 2-Oxo-4-phenylbut-3-enoic Acid
The reactivity of 2-oxo-4-phenylbut-3-enoic acid is dominated by the electrophilic nature of its carbon backbone, which contains multiple sites susceptible to nucleophilic attack. The primary electrophilic centers are the carbonyl carbon of the ketone (C2), the β-carbon of the conjugated system (C4), and the carbonyl carbon of the carboxylic acid.
Michael Addition (Conjugate Addition): The molecule is a classic Michael acceptor. wikipedia.org The presence of the electron-withdrawing keto and carboxyl groups makes the β-carbon (C4) electron-deficient and thus highly susceptible to attack by soft nucleophiles in a conjugate addition, or 1,4-addition, reaction. masterorganicchemistry.com A wide range of nucleophiles, including amines, thiols, and enolates, can add to this position to form a variety of adducts. masterorganicchemistry.com
Direct Nucleophilic Addition: The carbonyl carbon of the α-keto group (C2) is also an electrophilic center. It can be attacked by nucleophiles in a direct 1,2-addition reaction. masterorganicchemistry.com The outcome of a reaction with a nucleophile often depends on the nature of that nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition at the ketone, while softer nucleophiles, like cuprates or thiols, favor 1,4-addition. masterorganicchemistry.com
Carboxylic Acid Reactivity: The carboxylic acid functional group can also act as an electrophile, particularly after activation. For example, it can be converted to an ester through Fischer esterification or to an acid chloride, which is highly reactive towards nucleophiles.
While primarily acting as an electrophile, the molecule can also exhibit nucleophilic character. In the presence of a base, a proton can be abstracted from the γ-carbon (C4) to form an enolate, which can then act as a nucleophile in subsequent reactions.
Rearrangement Reactions and Isomerizations of 2-Oxo-4-phenylbut-3-enoic Acid Derivatives
Detailed studies specifically documenting the rearrangement and isomerization reactions of 2-oxo-4-phenylbut-3-enoic acid are limited in the reviewed scientific literature. However, isomerization is a potential process in reactions involving this molecule. For instance, in the asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, it has been observed that partial isomerization of the resulting 2-hydroxy-4-arylbutenoic acid product can occur during the hydrogenation process. nih.gov This suggests that under certain catalytic conditions, double bond migration or geometric isomerization (E/Z) could be potential pathways for derivatives of 2-oxo-4-phenylbut-3-enoic acid, although specific studies initiating with 2-oxo-4-phenylbut-3-enoic acid and focusing on its isomerization were not prominently found.
Further research is required to fully elucidate the scope and mechanisms of rearrangement and isomerization reactions for this particular compound and its derivatives.
Stereoselective and Regioselective Aspects of 2-Oxo-4-phenylbut-3-enoic Acid Reactivity
The stereoselective and regioselective control in reactions involving 2-oxo-4-phenylbut-3-enoic acid is a critical aspect of its synthetic utility. The presence of multiple reactive sites necessitates a nuanced understanding of the factors that direct the outcome of chemical transformations.
Stereoselectivity:
A notable example of stereoselectivity is the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids. This reaction has been successfully achieved using a Ruthenium catalyst with a chiral ligand, SunPhos, to produce 2-hydroxy-4-arylbutanoic acids with good enantioselectivity (85.4-91.8% ee). nih.gov This transformation is significant as it creates a chiral center at the C2 position with a high degree of control. The efficiency of this method provides a valuable route to important intermediates for angiotensin-converting enzyme (ACE) inhibitors. nih.gov
The table below summarizes the results of the asymmetric hydrogenation of a derivative of 2-oxo-4-phenylbut-3-enoic acid.
| Substrate | Catalyst | Chiral Ligand | Product | Enantiomeric Excess (ee) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Oxo-4-phenylbutanoic acid | Ru | SunPhos | 2-Hydroxy-4-phenylbutanoic acid | 91.8% | 2000 | 200 | nih.gov |
Regioselectivity:
The regioselectivity of reactions involving 2-oxo-4-phenylbut-3-enoic acid is dictated by the electronic nature of its conjugated system. The molecule possesses two electrophilic carbon centers susceptible to nucleophilic attack: the C4 position (Michael addition) and the C2 keto-carbonyl carbon.
While specific studies detailing the regioselectivity of reactions such as Michael additions or Diels-Alder cycloadditions with 2-oxo-4-phenylbut-3-enoic acid were not extensively covered in the reviewed literature, general principles of organic chemistry suggest that the C4 position would be the primary site for 1,4-conjugate addition by soft nucleophiles, due to the extended conjugation with the phenyl group. Harder nucleophiles might preferentially attack the C2 carbonyl group. The precise regiochemical outcome would be highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
Further empirical data from regioselective reactions involving 2-oxo-4-phenylbut-3-enoic acid are needed to provide a more detailed and conclusive understanding of its reactivity patterns.
2 Oxo 4 Phenylbut 3 Enoic Acid As a Versatile Synthetic Platform
Precursor in Chiral Synthesis of Hydroxy Acids
The prochiral nature of 2-oxo-4-phenylbut-3-enoic acid makes it an excellent starting material for the synthesis of enantiomerically enriched 2-hydroxy acids. These chiral hydroxy acids are crucial intermediates for numerous pharmaceuticals. The conversion can be achieved through highly efficient asymmetric hydrogenation methods that target both the carbon-carbon double bond and the ketone functionality.
Research has demonstrated the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids into their corresponding 2-hydroxy-4-arylbutanoic acids with high levels of stereocontrol. nih.gov Using a ruthenium catalyst paired with a chiral phosphine (B1218219) ligand such as SunPhos, this transformation can yield the desired chiral hydroxy acids with enantiomeric excesses ranging from 85.4% to 91.8%. nih.gov This method provides a direct route to these valuable chiral building blocks in a single, atom-economical step.
Alternatively, biocatalytic methods offer a green and highly selective approach. Specific enzymes can catalyze the reduction of the 2-oxo group to a hydroxyl group with high enantioselectivity. researchgate.net For instance, the enzymatic reduction of (E)-2-oxo-4-phenylbut-3-enoic acid has been successfully employed to produce the corresponding chiral (S,E)-2-hydroxy-4-phenylbut-3-enoic acid derivative, demonstrating the utility of biocatalysis in accessing these chiral precursors. researchgate.net
Intermediate in the Development of Pharmaceutical Scaffolds
The derivatives of 2-oxo-4-phenylbut-3-enoic acid are instrumental in the synthesis of various pharmaceutical agents. Its core structure can be elaborated into key pharmacophores for several classes of therapeutic compounds.
Chiral 2-hydroxy-4-phenylbutanoic acid, synthesized directly from 2-oxo-4-phenylbut-3-enoic acid, is a cornerstone intermediate for a major class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. nih.gov Many widely prescribed ACE inhibitors, often referred to as "pril" drugs, incorporate a pharmacophore derived from this hydroxy acid. researchgate.net The asymmetric hydrogenation of the parent α-keto acid provides an efficient pathway to this common intermediate, highlighting its industrial relevance. nih.gov
| ACE Inhibitor | Key Chiral Precursor | Reference |
|---|---|---|
| Benazepril | (R)-2-Hydroxy-4-phenylbutanoic acid | researchgate.net |
| Cilazapril | (R)-2-Hydroxy-4-phenylbutanoic acid | researchgate.net |
| Lisinopril | (R)-2-Hydroxy-4-phenylbutanoic acid | researchgate.net |
| Quinapril | (R)-2-Hydroxy-4-phenylbutanoic acid | researchgate.net |
| Enalapril | (R)-2-Hydroxy-4-phenylbutanoic acid | researchgate.net |
The phenylbutenoic acid scaffold is a recognized pharmacophore in the design of Histone Deacetylase (HDAC) inhibitors, a class of anti-cancer agents. While 2-oxo-4-phenylbut-3-enoic acid itself is not a primary inhibitor, its structural analogs have demonstrated significant HDAC inhibition. For example, 4-phenyl-3-butenoic acid (PBA), a structurally related compound lacking the 2-oxo group, has been identified as a novel HDAC inhibitor with anti-tumorigenic properties. nih.gov
Furthermore, more complex derivatives that retain the core structure, such as the methyl ester 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid (AOPHA-Me), have also been shown to inhibit HDAC enzymes at micromolar concentrations. nih.gov The methyl ester of the title compound, methyl 2-oxo-4-phenylbut-3-enoate, is a readily available synthetic intermediate that can be used to generate libraries of such complex derivatives for screening as potential HDAC inhibitors. bldpharm.comcymitquimica.com
| Compound | Activity | Reference |
|---|---|---|
| 4-Phenyl-3-butenoic acid (PBA) | Acts as an HDAC inhibitor within cells. | nih.gov |
| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | Inhibits HDAC enzymes in vitro at micromolar concentrations. | nih.gov |
Nonproteinogenic amino acids are crucial components of peptidomimetics and other specialized pharmaceuticals. 2-Oxo-4-phenylbut-3-enoic acid serves as a valuable precursor for the synthesis of L-homophenylalanine, a nonproteinogenic amino acid that is itself an important intermediate for ACE inhibitors. researchgate.net
The synthetic route involves a two-step process. First, the carbon-carbon double bond of 2-oxo-4-phenylbut-3-enoic acid is selectively hydrogenated to yield 2-oxo-4-phenylbutanoic acid. nih.gov This resulting α-keto acid can then undergo enzymatic reductive amination. researchgate.net Using an enzyme such as L-phenylalanine dehydrogenase, 2-oxo-4-phenylbutanoic acid is converted into L-homophenylalanine with high efficiency. researchgate.net This chemoenzymatic strategy leverages the reactivity of the parent compound to access valuable chiral amino acid structures. The general principle of synthesizing amino acids from α-oxo acids via transamination is a well-established biosynthetic pathway. agriculturejournals.cztaylorandfrancis.com
Building Block for Ligand Design in Coordination Chemistry (e.g., keto-enamine ligands)
The α-keto acid functionality within 2-oxo-4-phenylbut-3-enoic acid makes it a suitable platform for designing polydentate ligands for coordination chemistry. The carbon skeleton can be readily modified to introduce additional donor atoms, leading to ligands capable of forming stable complexes with various metal ions.
A key transformation in this context is the reaction of the α-keto group with primary amines to form keto-enamine or Schiff base ligands. For example, the related compound 4-phenyl-2,4-dioxobutanoic acid reacts with 3-methoxyphenylamine to synthesize the keto-enamine ligand (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid. researchgate.net This ligand, featuring nitrogen and oxygen donor atoms, effectively coordinates with metal ions such as Ni(II) and Cu(II). researchgate.net The analogous reaction with 2-oxo-4-phenylbut-3-enoic acid provides a direct route to similar bidentate ligands, where the enamine and carboxylate groups can chelate to a metal center, creating stable metallo-organic complexes.
Integration into Tandem and Cascade Reaction Sequences
The presence of two distinct, yet electronically coupled, reactive sites—the α,β-unsaturated system and the α-keto acid—renders 2-oxo-4-phenylbut-3-enoic acid an ideal substrate for tandem or cascade reactions. These one-pot sequences allow for the rapid construction of molecular complexity from a simple starting material, enhancing synthetic efficiency by minimizing intermediate purification steps.
Biocatalytic cascade reactions are particularly well-suited for this substrate. A multi-enzyme system can be designed to perform sequential reductions with high stereocontrol. For instance, a cascade reaction can combine the action of an ene-reductase (ER) and an alcohol dehydrogenase (ADH). polimi.it In such a sequence, the ene-reductase would first catalyze the asymmetric reduction of the carbon-carbon double bond. The resulting saturated α-keto acid intermediate would then be reduced in situ by the alcohol dehydrogenase to afford a chiral 2-hydroxy-4-phenylbutanoic acid. polimi.it This one-pot, two-step process can control the stereochemistry at two new chiral centers, demonstrating a highly efficient use of the substrate's inherent reactivity. researchgate.netpolimi.it
| Reaction Step | Enzyme Class | Transformation | Reference |
|---|---|---|---|
| Step 1 | Ene-Reductase (ER) | Reduction of C=C double bond | polimi.it |
| Step 2 | Alcohol Dehydrogenase (ADH) | Reduction of C=O ketone | polimi.it |
Analytical and Spectroscopic Characterization Techniques for 2 Oxo 4 Phenylbut 3 Enoic Acid Research
Chromatographic Methodologies for Isolation and Purity Analysis (e.g., High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are indispensable for the isolation and purification of 2-Oxo-4-phenylbut-3-enoic acid from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.
For isomers and related compounds like 4-oxo-4-phenylbut-2-enoic acid, reverse-phase (RP) HPLC methods have been developed. archive.org These methods typically utilize a non-polar stationary phase (like a C18 column) and a polar mobile phase. A common mobile phase composition for analyzing such compounds is a mixture of acetonitrile, water, and an acid like phosphoric or formic acid to ensure the carboxylic acid functional group remains protonated for better peak shape and retention. archive.org
In addition to analytical HPLC, preparative-scale column chromatography is used for purification. For derivatives of 2-Oxo-4-phenylbut-3-enoic acid, silica (B1680970) gel is often used as the stationary phase, with a mobile phase system consisting of a mixture of petroleum ether and diethyl ether. The polarity of the eluent is gradually increased to effectively separate the target compound from impurities. acs.org The purity of collected fractions is often monitored by thin-layer chromatography (TLC), and the retention factor (Rf) value is a key parameter for identification. acs.org
Table 1: Example Chromatographic Conditions for Related Compounds
| Technique | Stationary Phase | Mobile Phase | Application |
|---|---|---|---|
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Purity Analysis archive.org |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of 2-Oxo-4-phenylbut-3-enoic acid in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework.
¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (3E)-2-Oxo-4-phenylbut-3-enoic acid, the spectrum reveals characteristic signals for the aromatic protons of the phenyl group and the vinyl protons of the butenoic acid chain. The two vinyl protons typically appear as doublets due to coupling with each other. The large coupling constant (J value, typically around 16 Hz) for these protons is indicative of an (E)- or trans-configuration about the double bond. acs.orgthieme-connect.com
¹³C-NMR spectroscopy provides information on the different types of carbon atoms in the molecule. The spectrum of (3E)-2-Oxo-4-phenylbut-3-enoic acid shows distinct signals for the carbonyl carbons of the ketone and carboxylic acid groups, the sp²-hybridized carbons of the phenyl ring and the double bond, and any sp³-hybridized carbons if derivatives are studied. thieme-connect.com
Table 2: Experimental NMR Data for (3E)-2-Oxo-4-phenylbut-3-enoic Acid in DMSO-d₆ thieme-connect.com
| Nucleus | Chemical Shift (δ) in ppm | Description |
|---|---|---|
| ¹H | 7.81 (m, 2H) | Aromatic Protons |
| 7.76 (d, J = 16.3 Hz, 1H) | Vinyl Proton | |
| 7.48 (m, 3H) | Aromatic Protons | |
| 7.30 (d, J = 16.3 Hz, 1H) | Vinyl Proton | |
| ¹³C | 186.7 | Ketone Carbonyl (C=O) |
| 165.0 | Carboxylic Acid Carbonyl (C=O) | |
| 147.9 | Vinyl Carbon | |
| 134.3 | Aromatic Carbon (quaternary) | |
| 132.0 | Aromatic Carbon | |
| 129.59 | Aromatic Carbon | |
| 129.57 | Aromatic Carbon |
Data sourced from a study using a promiscuous aldolase (B8822740) for synthesis. thieme-connect.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight of 2-Oxo-4-phenylbut-3-enoic acid and its hydrate (B1144303), confirming its elemental composition, and providing clues about its structure through fragmentation patterns. The anhydrous form has a molecular weight of 176.17 g/mol , while the hydrate is 194.19 g/mol . bldpharm.com
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. This allows for the determination of the elemental formula of the parent ion ([M+H]⁺ or [M+Na]⁺ for positive ion mode, or [M-H]⁻ for negative ion mode). For example, in the characterization of a derivative, HRMS (ESI) was used to confirm the elemental composition by comparing the calculated m/z value with the experimentally found value to a high degree of precision. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, particularly for more volatile derivatives, to separate compounds before they enter the mass spectrometer, where fragmentation patterns can be analyzed to further confirm the structure. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Oxo-4-phenylbut-3-enoic acid displays characteristic absorption bands corresponding to the vibrations of its specific bonds.
The key functional groups and their expected IR absorption regions are:
O-H Stretch: A very broad band is expected in the range of 3300-2500 cm⁻¹ due to the carboxylic acid O-H bond.
C-H Stretch (Aromatic and Vinylic): Absorption bands typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
C=O Stretch (Carbonyl): Two distinct and strong absorption bands are expected. The α,β-unsaturated ketone C=O stretch typically appears around 1700-1685 cm⁻¹, while the carboxylic acid C=O stretch is found around 1760-1690 cm⁻¹. acs.orgresearchgate.net
C=C Stretch: The stretching of the carbon-carbon double bond in conjugation with the phenyl ring and carbonyl group gives rise to bands in the 1600-1585 cm⁻¹ region. acs.org
C-O Stretch: A band corresponding to the C-O bond of the carboxylic acid is expected between 1320-1210 cm⁻¹.
For a derivative, specific bands were observed at 3057 cm⁻¹ (C-sp²-H), 1700 cm⁻¹ (α,β-unsaturated ketone C=O), and 1580 cm⁻¹ (C=C, Phenyl). acs.org These values align with the expected regions and confirm the presence of the key functional groups.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |
| Phenyl / Vinyl | C-H Stretch | 3100 - 3000 |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 (Strong) |
| Ketone (α,β-unsaturated) | C=O Stretch | 1700 - 1685 (Strong) |
| Phenyl / Vinyl | C=C Stretch | 1600 - 1400 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the compound's absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.
For 2-Oxo-4-phenylbut-3-enoic acid hydrate, an X-ray crystallographic analysis would provide crucial information. It would confirm the (E)-configuration of the double bond, which is often inferred from NMR data. Furthermore, it would reveal the conformation of the molecule, such as the planarity of the conjugated system and the orientation of the phenyl and carboxylic acid groups. The analysis would also precisely locate the water molecule of hydration, showing how it is integrated into the crystal lattice and its hydrogen-bonding interactions with the acid molecules.
While X-ray crystallography has been used to determine the structure of derivatives and complexes involving the 2-oxo-4-phenylbut-3-enoic acid framework, detailed crystallographic data (e.g., unit cell parameters, space group) for the parent compound or its hydrate are not widely reported in the surveyed literature. Nevertheless, this technique remains the gold standard for unequivocal solid-state structure determination.
Theoretical and Computational Chemistry Studies on 2 Oxo 4 Phenylbut 3 Enoic Acid
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to study the electronic properties of molecules. By calculating the electron density, DFT can elucidate the structure and reactivity of 2-Oxo-4-phenylbut-3-enoic acid. Key aspects of its electronic nature can be explored through analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For 2-Oxo-4-phenylbut-3-enoic acid, the conjugated system including the phenyl ring, the double bond, and the two carbonyl groups is expected to significantly influence these orbital energies.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the carboxylic acid and ketone groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the acidic hydrogen.
Conceptual DFT provides a framework for quantifying reactivity through various indices. mdpi.com These descriptors, derived from the changes in energy with respect to the number of electrons, offer a quantitative measure of reactivity.
Table 1: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation for 2-Oxo-4-phenylbut-3-enoic acid |
|---|---|---|
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of the molecule to accept electrons; a measure of its electrophilic character. |
| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the nucleophilic character of the molecule relative to a reference (tetracyanoethylene). |
| Parr Functions (Pk+, Pk-) | - | Local indices that identify the most likely sites within the molecule for nucleophilic (Pk+) and electrophilic (Pk-) attack. mdpi.com |
These theoretical calculations allow for a detailed prediction of how 2-Oxo-4-phenylbut-3-enoic acid will interact with other reagents. researchgate.net
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms. For 2-Oxo-4-phenylbut-3-enoic acid, which contains multiple reactive sites (an α,β-unsaturated ketone, a carboxylic acid), theoretical studies can clarify the most probable reaction pathways. nih.gov
For instance, in a Michael addition reaction, a nucleophile could attack the β-carbon of the conjugated system. DFT calculations can model this process by:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying Intermediates: Finding any stable molecules that exist along the reaction pathway.
Searching for Transition States (TS): Locating the highest energy point along the lowest energy path connecting reactants and products. The geometry of the TS provides insight into the bond-forming and bond-breaking processes.
Calculating Activation Energies (ΔG‡): Determining the energy difference between the reactants and the transition state. The pathway with the lowest activation energy is considered the most favorable.
Table 2: Hypothetical Energy Profile for a Reaction Pathway
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | 2-Oxo-4-phenylbut-3-enoic acid + Nucleophile | 0.0 |
| TS1 | Transition state for nucleophilic attack | +15.2 |
| Intermediate | Zwitterionic intermediate | -5.4 |
| TS2 | Transition state for proton transfer | +8.7 |
| Product | Michael adduct | -22.1 |
By comparing the activation energies for different possible mechanisms (e.g., 1,4-addition vs. 1,2-addition to the ketone), computational analysis can predict the regioselectivity of the reaction under specific conditions. nih.gov
Computational Insights into Stereoselectivity and Enantiomeric Excess
When a reaction can produce multiple stereoisomers, computational methods can predict which isomer is likely to be the major product. This is particularly relevant for reactions like the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, which creates a chiral center. nih.gov
Using a chiral catalyst, the hydrogenation of the carbon-carbon double bond or the ketone can proceed with high enantioselectivity. Theoretical modeling can explain the origin of this selectivity by examining the transition states leading to the different stereoisomers (e.g., the R and S enantiomers).
The method involves building a detailed model of the catalyst-substrate complex. For example, the interaction of 2-Oxo-4-phenylbut-3-enoic acid with a chiral ruthenium-phosphine catalyst can be simulated. nih.gov The calculations focus on the transition states for the hydrogen transfer step. A lower activation energy for the transition state leading to one enantiomer over the other indicates that this enantiomer will be formed faster and will be the major product.
Semi-empirical methods, such as AM1, can be employed for initial screenings of catalyst-substrate conformations due to their lower computational cost, followed by more accurate DFT calculations for the most promising structures. The difference in activation energies (ΔΔG‡) between the two competing pathways can be correlated with the predicted enantiomeric excess (ee).
Table 3: Example Computational Results for Asymmetric Hydrogenation
| Transition State | Description | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major Product |
|---|---|---|---|
| TS-R | Leads to the R-enantiomer | 12.5 | - |
| TS-S | Leads to the S-enantiomer | 10.8 | S-enantiomer |
| ΔΔG‡ | (ΔG‡TS-R - ΔG‡TS-S) | 1.7 | - |
A ΔΔG‡ of 1.7 kcal/mol at room temperature would correspond to a high predicted enantiomeric excess for the S-enantiomer.
Molecular Dynamics Simulations for Conformational Studies
While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, solvent effects, and molecular flexibility.
For 2-Oxo-4-phenylbut-3-enoic acid, MD simulations could be used to:
Explore Conformational Space: The molecule has several rotatable bonds, including the C-C single bonds and the bond connecting the phenyl ring. MD can explore the different accessible conformations (rotamers) and their relative populations in a given environment (e.g., in water or an organic solvent).
Analyze Solvent Effects: Simulations can explicitly model the interactions between the solute and solvent molecules, revealing how solvation influences the preferred conformation and reactivity.
Study Binding Interactions: If the molecule is a ligand for a biological target like an enzyme, MD simulations can model the binding process and the stability of the ligand-protein complex, showing how the molecule adapts its conformation to fit into the binding site.
The primary output of an MD simulation is a trajectory file, which can be analyzed to understand key structural parameters as a function of time.
Table 4: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Typical Behavior in MD Simulation |
|---|---|---|
| O=C-C=C | Defines the planarity of the enone system | Likely to show small fluctuations around 0° or 180° to maintain conjugation. |
| C-C-C-C(OOH) | Rotation around the central C-C single bond | May show transitions between different staggered conformations (gauche and anti). |
| C=C-C-C(phenyl) | Rotation of the phenyl group | Can indicate the degree of steric hindrance and its effect on the planarity of the conjugated system. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of derivatives of 2-Oxo-4-phenylbut-3-enoic acid were synthesized and tested for a specific activity (e.g., enzyme inhibition), QSAR could be used to build a predictive model.
The process involves several steps:
Data Collection: A dataset of molecules with known biological activities (e.g., IC50 values) is assembled.
Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that correlates a subset of the descriptors with the observed biological activity. nih.govresearchgate.net
Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). researchgate.net
A typical QSAR equation might look like: log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(LUMO) + β₃(Molecular_Surface_Area)
This model could then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.
Table 5: Example Data Structure for a QSAR Study
| Compound Derivative | Substituent (R) | LogP | LUMO Energy (eV) | Activity (IC50, μM) |
|---|---|---|---|---|
| 1 | H | 2.1 | -1.54 | 10.5 |
| 2 | 4-Cl | 2.8 | -1.68 | 5.2 |
| 3 | 4-OCH₃ | 1.9 | -1.45 | 15.8 |
| 4 | 4-NO₂ | 2.0 | -2.10 | 1.1 |
By analyzing the coefficients in the QSAR model, researchers can gain insight into the structural features that are most important for the desired biological activity.
Future Perspectives and Emerging Research Avenues for 2 Oxo 4 Phenylbut 3 Enoic Acid Chemistry
Green Chemistry Approaches in 2-Oxo-4-phenylbut-3-enoic Acid Synthesis
The principles of green chemistry are increasingly influencing the synthesis of α-keto acids like 2-oxo-4-phenylbut-3-enoic acid, aiming to reduce the environmental impact of chemical manufacturing. Traditional synthesis routes often involve hazardous reagents and solvents. In contrast, emerging green approaches focus on the use of environmentally benign catalysts, alternative reaction media, and energy-efficient methods. acs.orgrsc.org
One promising avenue is the use of biocatalysts , such as enzymes and whole-cell systems, which can operate under mild conditions and exhibit high selectivity. nih.govnih.gov For instance, the synthesis of chalcones, which are structurally related to 2-oxo-4-phenylbut-3-enoic acid, has been achieved using environmentally friendly methods like grinding (solvent-free), microwave irradiation, and the use of green catalysts and solvents. rsc.org These techniques offer significant advantages over conventional methods by reducing reaction times, increasing yields, and minimizing waste generation. rsc.org
Solvent-free synthesis, often facilitated by grinding reactants together, represents a particularly attractive green chemistry approach. This method eliminates the need for potentially toxic organic solvents, simplifying purification processes and reducing environmental pollution. rsc.org Microwave-assisted synthesis is another energy-efficient technique that can dramatically shorten reaction times compared to conventional heating methods. rsc.org
| Green Synthesis Approach | Key Advantages | Relevance to 2-Oxo-4-phenylbut-3-enoic Acid |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Potential for enzymatic aldol (B89426) condensation of benzaldehyde (B42025) and pyruvic acid. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Applicable to the Claisen-Schmidt condensation step in the synthesis. |
| Solvent-Free Grinding | Eliminates the need for hazardous solvents, simplified workup. | A potential method for the solid-state reaction of starting materials. |
| Use of Green Solvents | Reduced toxicity and environmental impact. | Employing water or bio-based solvents in the synthesis process. |
Flow Chemistry and Continuous Processing Applications for Scalable Production
For the scalable and safe production of 2-oxo-4-phenylbut-3-enoic acid, flow chemistry and continuous processing are emerging as powerful tools. sigmaaldrich.com This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety when handling reactive intermediates. sigmaaldrich.com
The synthesis of α-keto esters and chalcone (B49325) derivatives has been successfully demonstrated using continuous-flow systems. nih.govnih.gov These processes often utilize microreactors, which provide a high surface-area-to-volume ratio, leading to efficient mixing and heat exchange. This level of control can lead to higher yields, improved selectivity, and the suppression of side reactions. whiterose.ac.uk
Furthermore, continuous processing facilitates easier scale-up from laboratory to industrial production. Once a process is optimized in a flow reactor, production can be increased by simply running the system for longer periods or by "numbering up" – running multiple reactors in parallel. This approach avoids the challenges often associated with scaling up batch reactions. The integration of in-line purification techniques, such as extraction or chromatography, can further streamline the manufacturing process, leading to a more efficient and cost-effective production of 2-oxo-4-phenylbut-3-enoic acid.
Exploration of Novel Catalytic Systems for Transformations
The development of novel catalytic systems is a cornerstone of advancing the chemistry of 2-oxo-4-phenylbut-3-enoic acid, both in its synthesis and its subsequent transformations. Research is actively exploring a range of catalysts to improve efficiency, selectivity, and sustainability.
Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. For the synthesis of α-keto acids, various heterogeneous systems are being investigated, including supported metal nanoparticles and mixed metal oxides. nih.gov These catalysts can offer high activity and stability under various reaction conditions.
Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. acs.orgresearchgate.net Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in asymmetric aldol reactions, a key step in the synthesis of chiral butenoic acid derivatives. unito.it This approach offers a metal-free alternative for producing enantiomerically enriched products, which is of significant interest in the pharmaceutical industry.
Moreover, the development of bifunctional catalysts, which possess both acidic and basic sites, is a promising area. Such catalysts can facilitate multiple reaction steps in a single pot, leading to more efficient and atom-economical synthetic routes.
| Catalyst Type | Potential Application in 2-Oxo-4-phenylbut-3-enoic Acid Chemistry | Advantages |
| Heterogeneous Catalysts | Synthesis via aldol condensation; hydrogenation of the double bond. | Ease of separation and recyclability, thermal stability. |
| Organocatalysts | Asymmetric synthesis of chiral derivatives. | Metal-free, often milder reaction conditions, high stereoselectivity. |
| Bifunctional Catalysts | One-pot synthesis from simple precursors. | Increased efficiency, reduced number of synthetic steps. |
| Nanocatalysts | Various transformations due to high surface area and unique electronic properties. | High activity and selectivity. |
Development of Advanced Functional Materials Utilizing the Butenoic Acid Scaffold
The unique chemical structure of 2-oxo-4-phenylbut-3-enoic acid, featuring a carboxylic acid group, a ketone, and a conjugated double bond, makes it an attractive building block for the development of advanced functional materials.
One area of significant potential is in the design of metal-organic frameworks (MOFs) . The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous, crystalline structures. The keto and phenyl functionalities within the butenoic acid scaffold could impart specific properties to the resulting MOF, such as selective guest adsorption, catalytic activity, or luminescence. While the direct use of 2-oxo-4-phenylbut-3-enoic acid in MOFs is still an emerging area, the use of keto-functionalized linkers has been demonstrated. nih.gov
The butenoic acid scaffold can also be incorporated into polymers . The double bond can participate in polymerization reactions, leading to polymers with pendent phenyl and keto-acid groups. These functional groups could be further modified to tune the polymer's properties, such as solubility, thermal stability, and chemical reactivity. Such polymers could find applications in areas like drug delivery, coatings, and specialty plastics.
Furthermore, the potential for self-assembly of 2-oxo-4-phenylbut-3-enoic acid derivatives into well-defined nanostructures is an exciting prospect. sigmaaldrich.com The interplay of hydrogen bonding from the carboxylic acid, π-π stacking from the phenyl ring, and dipole-dipole interactions from the ketone group could drive the formation of interesting supramolecular architectures with potential applications in electronics and sensing.
Bio-inspired Synthetic Pathways and Biomimetic Transformations
Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methodologies. Bio-inspired and biomimetic approaches to the synthesis and transformation of 2-oxo-4-phenylbut-3-enoic acid are gaining traction.
Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Aldolases, for instance, are enzymes that catalyze aldol reactions, a key C-C bond-forming step in the synthesis of the butenoic acid backbone. rsc.orgresearchgate.net Researchers are exploring the use of both isolated enzymes and whole-cell biocatalysts to perform these transformations. nih.gov For example, pyruvate-dependent aldolases can catalyze the condensation of pyruvate (B1213749) with aromatic aldehydes, a reaction directly relevant to the synthesis of 2-oxo-4-phenylbut-3-enoic acid. rsc.org
Biomimetic transformations seek to mimic the reaction mechanisms found in biological systems. For instance, the biosynthesis of protocatechuic acid from quinic acid involves keto-enol intermediates and rearrangements that could inspire novel synthetic routes to functionalized aromatic compounds from butenoic acid derivatives. mdpi.com By understanding and applying these natural strategies, chemists can develop new reactions that are both efficient and selective.
The use of whole-cell biocatalysts is another promising bio-inspired approach. nih.gov This involves using living microorganisms to carry out specific chemical transformations. This method can be cost-effective as it avoids the need for enzyme purification. Whole-cell systems have been successfully used for the synthesis of chalcones, demonstrating the potential for applying this technology to the production of 2-oxo-4-phenylbut-3-enoic acid. nih.gov
| Bio-inspired Approach | Description | Potential for 2-Oxo-4-phenylbut-3-enoic Acid |
| Enzymatic Synthesis | Use of isolated enzymes (e.g., aldolases) to catalyze specific reactions. | Highly selective synthesis of the butenoic acid scaffold. |
| Whole-Cell Biocatalysis | Utilization of microorganisms to perform chemical transformations. | Cost-effective and sustainable production. |
| Biomimetic Chemistry | Mimicking natural reaction mechanisms to design novel synthetic strategies. | Development of new and efficient transformations of the butenoic acid scaffold. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-oxo-4-phenylbut-3-enoic acid hydrate, and how do reaction conditions influence yield and purity?
- Methodology :
- Enzymatic Cascade Synthesis : Utilize an aldol condensation followed by enzymatic reduction. For example, HBPAPputida catalyzes aldol condensation, while DpkAPsyrin reduces the carbonyl group. This method avoids racemization and achieves high enantiomeric excess (ee) .
- Chemical Synthesis : Traditional methods involve Knoevenagel condensation between phenylacetaldehyde derivatives and oxo-acids. Solvent choice (e.g., toluene or ethanol) affects reaction kinetics and purity. Post-synthesis hydration steps require controlled humidity to stabilize the hydrate form .
Q. How can the structural and crystallographic properties of 2-oxo-4-phenylbut-3-enoic acid hydrate be characterized?
- Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the hydrate’s crystal structure. Key parameters include hydrogen-bonding networks between the ketone group and water molecules .
- Spectroscopic Analysis : Confirm the (E)-configuration of the α,β-unsaturated carbonyl system via IR (C=O stretch at ~1700 cm⁻¹) and UV-Vis (λmax ~260 nm due to conjugation) .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Methodology :
- Solubility Testing : Use shake-flask methods in solvents like water, ethanol, and DMSO. CRC Handbook data indicate moderate solubility in ethanol (s) and poor solubility in water (sl) .
- Stability Studies : Store samples at 2–8°C in anhydrous environments to prevent hydrate decomposition. Monitor degradation via TLC or mass spectrometry over 6–12 months .
Advanced Research Questions
Q. How can enantiomeric excess (ee) of synthetic 2-oxo-4-phenylbut-3-enoic acid hydrate be quantified, and what catalysts improve stereoselectivity?
- Methodology :
- Chiral HPLC : Use columns with amylose or cellulose derivatives (e.g., Chiralpak AD-H) to separate enantiomers. Mobile phase: hexane/isopropanol with 0.1% trifluoroacetic acid .
- Catalytic Optimization : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to enhance ee. Enzymatic methods (e.g., ketoreductases) often achieve >90% ee .
- Data Contradiction : If conflicting ee values arise, verify column calibration and assess catalyst leaching via ICP-MS.
Q. What role does this compound play in catalytic cascades for synthesizing bioactive molecules?
- Methodology :
- Enzymatic Cascades : Integrate with glucose dehydrogenase (GDH) for cofactor regeneration. Example: Synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acids, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Transition-Metal Catalysis : Employ Pd or Rh complexes for cross-coupling reactions. Monitor regioselectivity in C–H activation using deuterium-labeling experiments .
- Data Interpretation : Compare turnover numbers (TON) and reaction rates across catalytic systems.
Q. How do computational methods (e.g., DFT, MD) predict the hydrate’s reactivity in aqueous vs. nonpolar environments?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess hydration energy and tautomeric stability.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. toluene) to predict aggregation behavior.
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
